Picroside IV
Overview
Description
Picroside IV is an iridoid glycoside found in the underground parts of Picrorhiza scrophulariiflora. It is a derivative of Catalpol, which is known for its neuroprotective, hypoglycemic, anti-inflammatory, anti-cancer, anti-spasmodic, anti-oxidant, and anti-HBV effects . This compound has garnered significant interest due to its potential therapeutic applications and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Picroside IV involves several steps, starting from the extraction of the compound from the roots of Picrorhiza scrophulariiflora. The process typically includes:
Extraction: The roots are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Purification: The extract is then subjected to various chromatographic techniques to isolate this compound.
Characterization: The isolated compound is characterized using techniques like NMR, MS, and IR spectroscopy to confirm its structure.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. biotechnological approaches, including plant tissue culture and genetic engineering, are being explored to enhance the yield of this compound from Picrorhiza scrophulariiflora .
Chemical Reactions Analysis
Types of Reactions: Picroside IV undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the glycosidic bond in this compound, altering its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities and potential therapeutic applications .
Scientific Research Applications
Picroside IV has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases, diabetes, inflammation, cancer, and viral infections.
Industry: Explored for its potential use in the development of new pharmaceuticals and nutraceuticals .
Mechanism of Action
Picroside IV exerts its effects through multiple mechanisms, including:
Neuroprotection: It modulates signaling pathways involved in neuronal survival and apoptosis, providing protection against neurodegenerative diseases.
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antioxidant: It scavenges free radicals and enhances the antioxidant defense system of cells.
Hypoglycemic: It modulates glucose metabolism and insulin signaling pathways, helping to control blood sugar levels
Comparison with Similar Compounds
Picroside IV is compared with other iridoid glycosides, such as:
Picroside I: Known for its hepatoprotective and anti-inflammatory properties.
Picroside II: Exhibits strong antioxidant and anti-cancer activities.
Picroside III: Studied for its neuroprotective and anti-diabetic effects
Uniqueness of this compound: this compound stands out due to its broad spectrum of biological activities and potential therapeutic applications. Its unique combination of neuroprotective, anti-inflammatory, antioxidant, and hypoglycemic effects makes it a promising candidate for further research and development .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O12/c25-10-24-16-13(17(28)21(24)36-24)7-8-32-22(16)35-23-20(31)19(30)18(29)14(34-23)9-33-15(27)6-3-11-1-4-12(26)5-2-11/h1-8,13-14,16-23,25-26,28-31H,9-10H2/b6-3+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYYFSOMEOHPPO-LQQBYVAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)COC(=O)C=CC5=CC=C(C=C5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)/C=C/C5=CC=C(C=C5)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.